molecular formula C22H25ClN2O4S B7683992 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide

2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide

Cat. No.: B7683992
M. Wt: 449.0 g/mol
InChI Key: YJHALEZUCINZMI-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

2-[2-chloro-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c23-20-13-19(9-10-21(20)29-15-22(26)24-18-7-3-4-8-18)30(27,28)25-12-11-16-5-1-2-6-17(16)14-25/h1-2,5-6,9-10,13,18H,3-4,7-8,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHALEZUCINZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the N-alkylation of 3,4-dihydroisoquinolinone derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for good yields of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by disrupting biological membrane systems or inhibiting specific enzymes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other derivatives of 3,4-dihydroisoquinolinone and related structures. Examples include:

Uniqueness

What sets 2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

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